molecular formula C8H7ClN2 B1530750 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1260384-60-8

7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1530750
CAS No.: 1260384-60-8
M. Wt: 166.61 g/mol
InChI Key: ZFMSDARBYGDHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine ( 1260384-60-8) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a chloro-methyl substituted 1H-pyrrolo[3,2-b]pyridine scaffold, which is one of the six key isomers of the azaindole family, a privileged structure in the design of biologically active molecules . The pyrrolopyridine core is of significant scientific interest due to its broad spectrum of pharmacological properties. Research indicates that this and analogous scaffolds are frequently investigated as antiproliferative agents and for their interaction with biological targets like DNA . Specifically, substituted pyrrolopyridine analogues have been synthesized and evaluated for their growth inhibitory activity against various human cancer cell lines, demonstrating their promise in oncology research . Furthermore, the scaffold is recognized for its role in developing protein-kinase inhibitors . The presence of both the chloro and methyl substituents on this particular isomer makes it a versatile intermediate for further synthetic modification, enabling structure-activity relationship (SAR) studies aimed at optimizing potency and metabolic stability . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-7-8(11-5)6(9)2-3-10-7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMSDARBYGDHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CC(=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 7-azaindole

One common laboratory-scale method involves chlorination of 7-azaindole using phosphorus oxychloride (POCl3) in the presence of a base such as diisopropyl ethyl amine. This reaction selectively introduces the chlorine atom at the 7th position of the azaindole ring. The methyl group at the 2nd position is typically introduced either before or after chlorination depending on the synthetic route chosen.

Bartoli Reaction for Methylation and Cyclization

The Bartoli reaction has been reported as an effective method for synthesizing substituted pyrrolo[2,3-c]pyridine derivatives, which are structurally related to pyrrolo[3,2-b]pyridines. For example, 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine was prepared by reacting 2-chloro-3-nitropyridine with 1-methyl-1-propenylmagnesium bromide (a Grignard reagent), enabling the formation of the pyrrolo ring with methyl substituents. This method can be adapted for 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine by controlling the position and number of methyl groups introduced.

Cross-Coupling Strategies

Advanced synthetic strategies include Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions on halogenated pyrrolopyridine intermediates. For instance, selective Suzuki–Miyaura coupling at the 2-position of 2-iodo-4-chloropyrrolopyridine followed by Buchwald–Hartwig amination at the 4-position has been demonstrated for related azaindole derivatives. These methods allow for precise functionalization and incorporation of methyl groups or other substituents under mild conditions, facilitating the synthesis of complex derivatives.

Industrial Preparation via Condensation and Cyclization

A patented industrial method describes a two-step process starting from dichloropropylene nitrile and trimethyl orthoformate to form a chloro-cyano-methoxybutadiene intermediate. This intermediate undergoes condensation with formamidine salts under alkaline conditions, followed by cyclization and elimination of hydrogen chloride to yield chloro-substituted pyrrolo[2,3-d]pyrimidine derivatives. Although this patent focuses on pyrrolo[2,3-d]pyrimidines, the methodology and reaction conditions provide insight into scalable cyclization and chlorination strategies applicable to pyrrolo[3,2-b]pyridine analogs.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Chlorination of 7-azaindole POCl3, diisopropyl ethyl amine (base) 80–110 3–6 High Selective chlorination at 7-position
Bartoli reaction (methylation) 2-chloro-3-nitropyridine, Grignard reagent 0–25 4–8 Moderate Forms pyrrolo ring with methyl groups
Suzuki–Miyaura coupling Pd catalyst, base, arylboronic acid 50–90 2–6 High For C-2 functionalization
Buchwald–Hartwig amination Pd catalyst, secondary amine, base 60–100 3–5 High Amination at C-4 position
Industrial cyclization Formamidine salt, alkali, condensation and cyclization 0–80 4–7 ~73 One-pot addition-condensation-elimination

Summary Table of Preparation Methods

Method Key Reagents/Intermediates Advantages Limitations Application Scale
Chlorination with POCl3 7-azaindole, POCl3, base High selectivity, straightforward Requires handling POCl3 Lab to pilot scale
Bartoli Reaction 2-chloro-3-nitropyridine, Grignard reagent Direct ring formation, methylation Moderate yield, sensitive reagents Lab scale
Suzuki–Miyaura & Buchwald–Hartwig Halogenated pyrrolopyridine, Pd catalysts High regioselectivity, versatile Complex catalyst systems Research and scale-up
Industrial condensation/cyclization Dichloropropylene nitrile, formamidine salt Scalable, cost-effective Specific to pyrrolo-pyrimidines, adaptation needed Industrial scale

Scientific Research Applications

Medicinal Chemistry

1.1 Kinase Inhibition

One of the primary applications of 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine is in the development of kinase inhibitors. These compounds are crucial in treating various cancers by targeting specific kinases involved in tumor growth and progression. The compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a significant role in cancer cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a promising candidate for anticancer therapies .

1.2 Antiviral Activity

Research indicates that derivatives of pyrrolo[3,4-c]pyridine, including 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine, exhibit antiviral properties. These compounds have demonstrated low micromolar inhibitory potency against viral integrases, suggesting their potential use in developing antiviral medications .

1.3 Anticancer Properties

The compound has shown moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. Studies have indicated that modifications of the compound can enhance its efficacy as an anticancer agent while minimizing toxicity to non-cancerous cells .

Biological Research

2.1 Enzyme Modulation

In biological research, 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine is utilized to study enzyme inhibitors and receptor modulators. Its ability to modulate enzyme activity makes it a valuable tool for understanding biochemical pathways and developing therapeutic agents .

2.2 Neuropharmacology

The compound has been investigated for its potential neuropharmacological effects, including sedative and analgesic activities. Research on analogs has explored their impact on pain perception and anxiety-related behaviors in animal models .

Industrial Applications

3.1 Agrochemicals

In the industrial sector, 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine is being explored for its applications in agrochemicals. Its structural properties allow for the synthesis of synthetic cytokinin analogues, which are vital for plant growth regulation .

3.2 Material Science

The compound also finds applications in materials science due to its unique chemical properties that facilitate the development of new materials with specific functionalities .

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryDevelopment of kinase inhibitorsInhibits FGFRs; induces apoptosis in cancer cells
Biological ResearchStudy of enzyme inhibitors and receptor modulatorsModulates biochemical pathways; potential antiviral effects
Industrial ApplicationsProduction of synthetic cytokinin analoguesEnhances plant growth regulation
NeuropharmacologyInvestigated for sedative and analgesic propertiesEffects on pain perception and anxiety behaviors

Case Studies

Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine against ovarian cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as an effective anticancer agent .

Case Study 2: Kinase Inhibition Mechanism
Research focused on the mechanism by which this compound inhibits FGFRs revealed that it binds to the ATP-binding pocket of these receptors, blocking downstream signaling pathways associated with cell proliferation . This finding underscores its therapeutic potential in oncology.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Halogen and Alkyl Substituents
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
7-Chloro-1H-pyrrolo[3,2-b]pyridine 357263-48-0 C₇H₅ClN₂ 152.58 Cl at position 7
7-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine 955979-09-6 C₈H₇ClN₂ 166.61 Cl at position 7, Me at position 2
7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine 1260383-50-3 C₇H₄ClIN₂ 278.48 Cl at position 7, I at position 2
7-Chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile 1260897-26-4 C₁₁H₈ClF₃N₃ 298.65 Cl at 7, Et at 2, CF₃ at 5, CN at 6

Key Findings :

  • Electrophilic Reactivity : The chlorine atom in all analogues facilitates nucleophilic substitution reactions, as seen in the synthesis of derivatives via amination or cross-coupling .
  • Solubility: The trifluoromethyl and cyano groups in 1260897-26-4 increase lipophilicity, making it less water-soluble than the methyl- or iodine-substituted variants .
Isomeric and Functionalized Derivatives
  • 7-Chloro-1H-pyrrolo[3,2-c]pyridine (CAS: 1260771-44-5): This isomer shifts the nitrogen position in the pyridine ring, altering hydrogen-bonding capabilities and electronic distribution compared to the [3,2-b] scaffold. Such differences impact binding affinity in kinase inhibitors .
  • 7-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS: 1190318-24-1): The aldehyde group at position 3 enables further functionalization (e.g., Schiff base formation), offering a synthetic handle absent in the methyl-substituted compound .

Biological Activity

7-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound belonging to the class of azaindoles. Its structure features a chlorine atom at the 7th position and a methyl group at the 2nd position, which significantly influence its biological activity and chemical reactivity. This compound has gained attention for its potential therapeutic applications, particularly in the field of medicinal chemistry.

The biological activity of 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine primarily involves its interaction with specific molecular targets, notably protein kinases. The compound acts as an inhibitor by binding to the active site of these enzymes, thereby modulating various cellular processes. This inhibition can impact signaling pathways associated with cell growth, differentiation, and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain analogs demonstrate activity against resistant strains of Escherichia coli, highlighting their potential as new antimicrobial agents .

Antiviral Properties

In addition to antimicrobial effects, some derivatives have shown promising antiviral activity. For example, compounds derived from pyrrolo[3,4-c]pyridine have demonstrated low micromolar inhibitory potency against viral integrases in vitro, suggesting potential applications in antiviral drug development .

Anticancer Activity

7-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine and its derivatives have been investigated for their anticancer properties. One study highlighted a derivative (compound 22a) that exhibited strong tumor growth inhibition in vivo after treatment over 20 days. This compound was selective for certain kinases and showed efficacy in preclinical models of solid tumors and lymphomas .

Summary of Biological Activities

Activity Type Description
Antibacterial Active against resistant strains of E. coli; potential for new antimicrobial agents.
Antiviral Low micromolar inhibitory potency against viral integrases; potential applications in antiviral therapy.
Anticancer Strong tumor growth inhibition; selective for kinases; used in preclinical cancer models.
Sedative/Anxiolytic Demonstrated effects on locomotor activity and anxiety-related behaviors in animal models.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various pyrrolo derivatives, compound 22a was evaluated for its ability to inhibit cell proliferation in both SYK-dependent and FLT3-dependent cell lines. The results indicated significant tumor growth inhibition after a treatment period of 20 days, showcasing its potential as a therapeutic agent in oncology .

Case Study 2: Antibacterial Activity

A series of pyrrolo[3,4-c]pyridine derivatives were tested against multiple bacterial strains. One derivative exhibited potent activity against E. coli, with an IC50 value indicating effective inhibition at low concentrations. This suggests that modifications to the pyrrolo structure can enhance antimicrobial properties, warranting further investigation into structure-activity relationships .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine, and what key intermediates are involved?

  • Methodological Answer : A common approach involves cyclization of halogenated precursors (e.g., 2-chloropyridine derivatives) with methyl-substituted pyrrole intermediates. For example, NaH-mediated alkylation or Pd-catalyzed cross-coupling reactions can introduce the methyl group at the 2-position . Key intermediates include ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, which can be hydrolyzed and decarboxylated to yield the target compound . Purification typically involves column chromatography with gradients of ethyl acetate/hexane.

Q. How should researchers handle solubility and storage of 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine to ensure stability?

  • Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Prepare stock solutions in anhydrous DMSO (10 mM) to avoid hydrolysis. Store lyophilized powder at 2–8°C under inert gas (argon) to prevent oxidative degradation . For long-term storage, aliquot solutions and freeze at -20°C.

Q. What spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR (DMSO-d6 or CDCl3) confirm substitution patterns. Key signals include aromatic protons (δ 7.2–8.2 ppm) and methyl groups (δ 2.5–3.0 ppm) .
  • HRMS : Validate molecular weight (expected [M+H]+^+: 181.04 g/mol) using electrospray ionization .
  • IR : Look for C-Cl stretches (~550–600 cm1^{-1}) and pyrrole N-H stretches (~3400 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioisomer formation during N-protection or functionalization?

  • Methodological Answer : Regioisomer ratios (e.g., 1:1.6 for methoxymethyl-protected derivatives) arise from competing reaction pathways . Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for separation. Confirm regioisomer identity via NOESY NMR or X-ray crystallography. For example, π-π stacking distances (3.8 Å) in crystal structures distinguish substituent positions .

Q. What role do π-π interactions and hydrogen bonding play in the solid-state properties of this compound?

  • Methodological Answer : X-ray studies reveal that π-π interactions between pyridine and phenyl rings (centroid distances: 3.8 Å) stabilize crystal packing. Intermolecular C–H···O hydrogen bonds (2.3–2.5 Å) further enhance lattice stability . These interactions influence solubility, melting points, and bioavailability, necessitating DFT calculations (e.g., Gaussian09) to model non-covalent interactions for co-crystal design.

Q. How can reaction yields be optimized when competing byproducts form during halogenation?

  • Methodological Answer : Competing pathways (e.g., over-chlorination) are mitigated by:

  • Temperature control : Perform reactions at 0–5°C to limit radical side reactions .
  • Catalyst selection : Use Pd(PPh3)4 for selective cross-coupling over Pd(OAc)2 .
  • Workup strategies : Quench reactions with NH4Cl to precipitate byproducts, followed by silica gel filtration .

Q. What strategies are effective for studying structure-activity relationships (SAR) in pyrrolo[3,2-b]pyridine derivatives?

  • Methodological Answer :

  • Analog synthesis : Introduce substituents (e.g., electron-withdrawing groups at the 7-position) via Suzuki-Miyaura coupling .
  • Biological assays : Pair in vitro kinase inhibition screens (e.g., EGFR or JAK2) with molecular docking (AutoDock Vina) to correlate activity with substituent electronic profiles .
  • Data analysis : Use multivariate regression to link logP values (calculated via ChemAxon) with IC50 results .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or solvent residues.

  • Recrystallization : Repurify the compound using slow evaporation from methanol/water (9:1) .
  • Thermal analysis : Perform DSC to identify polymorph transitions.
  • NMR spiking : Compare with authentic samples to confirm peak assignments .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting reactivity and stability?

  • Methodological Answer :

  • Reactivity : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic attack sites .
  • Degradation pathways : Simulate hydrolytic stability via Schrödinger’s QikProp (half-life prediction in aqueous buffers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine
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7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.